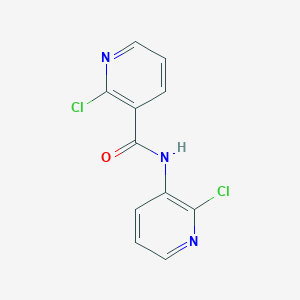
1-(1-Bromoethyl)-3,5-bis(trifluoromethyl)benzene
概要
説明
1-(1-Bromoethyl)-3,5-bis(trifluoromethyl)benzene is an organic compound characterized by the presence of a benzene ring substituted with a bromoethyl group and two trifluoromethyl groups
準備方法
The synthesis of 1-(1-Bromoethyl)-3,5-bis(trifluoromethyl)benzene typically involves the bromination of an appropriate precursor. One common method involves the reaction of 3,5-bis(trifluoromethyl)acetophenone with bromine in the presence of a catalyst. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反応の分析
1-(1-Bromoethyl)-3,5-bis(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles under appropriate conditions. Common reagents include sodium iodide in acetone or potassium tert-butoxide in dimethyl sulfoxide.
Oxidation Reactions: The compound can undergo oxidation to form corresponding ketones or carboxylic acids. Reagents such as potassium permanganate or chromium trioxide are often used.
Reduction Reactions: Reduction of the bromoethyl group can yield ethyl derivatives. Common reducing agents include lithium aluminum hydride or sodium borohydride.
科学的研究の応用
1-(1-Bromoethyl)-3,5-bis(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it valuable in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: The compound can be used in the design of bioactive molecules, particularly in the development of pharmaceuticals where trifluoromethyl groups are known to enhance metabolic stability and bioavailability.
Medicine: Research into its potential as a precursor for drug development is ongoing, particularly in the field of oncology where halogenated compounds often exhibit anticancer properties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and agrochemicals.
作用機序
The mechanism by which 1-(1-Bromoethyl)-3,5-bis(trifluoromethyl)benzene exerts its effects is largely dependent on its chemical structure. The bromoethyl group can participate in nucleophilic substitution reactions, while the trifluoromethyl groups can influence the compound’s electronic properties, making it more reactive towards electrophiles. The molecular targets and pathways involved vary depending on the specific application, but generally, the compound’s reactivity is influenced by the electron-withdrawing effects of the trifluoromethyl groups.
類似化合物との比較
1-(1-Bromoethyl)-3,5-bis(trifluoromethyl)benzene can be compared with other similar compounds such as:
1-(1-Bromoethyl)-4-(trifluoromethoxy)benzene: This compound has a trifluoromethoxy group instead of two trifluoromethyl groups, which can lead to different reactivity and applications.
1-Bromo-3,5-bis(trifluoromethyl)benzene: Lacks the ethyl group, making it less reactive in certain substitution reactions.
1-(Bromomethyl)-3-(trifluoromethyl)benzene: Similar structure but with only one trifluoromethyl group, affecting its electronic properties and reactivity.
特性
IUPAC Name |
1-(1-bromoethyl)-3,5-bis(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrF6/c1-5(11)6-2-7(9(12,13)14)4-8(3-6)10(15,16)17/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSJHYPQTIIFNIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrF6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40513649 | |
| Record name | 1-(1-Bromoethyl)-3,5-bis(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40513649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160376-84-1 | |
| Record name | 1-(1-Bromoethyl)-3,5-bis(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40513649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![ethyl 2,7-dimethyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B180395.png)
![6-Azaspiro[4.5]decane](/img/structure/B180396.png)

![6-(1,3-Dioxolo[4,5-g]isoquinolin-5-yl)furo[3,4-e]-1,3-benzodioxol-8(6H)-one](/img/structure/B180400.png)






